

A Comprehensive Technical Guide to 4-Bromophenylacetic Acid: Physicochemical Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromophenylacetic acid*

Cat. No.: *B019724*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties of **4-Bromophenylacetic acid**, with a specific focus on its melting and boiling points. It also outlines standardized experimental protocols for the determination of these properties and presents a visual representation of a common synthetic route. This document is intended to serve as a valuable resource for professionals in research and development.

Physicochemical Data of 4-Bromophenylacetic Acid

4-Bromophenylacetic acid, a derivative of phenylacetic acid, is a white solid at room temperature. Its key physical properties are summarized in the table below, compiled from various sources.

Property	Value	Source(s)
Melting Point	113-120 °C	[1] [2] [3]
	118 °C	
	114-117 °C	[2]
	116 °C	[1]
	113.0-120.0 °C	[3]
	115-118 °C	
Boiling Point	~253 °C (rough estimate)	
	326 °C (estimate)	
Molecular Formula	C ₈ H ₇ BrO ₂	
Molar Mass	215.046 g·mol ⁻¹	
Appearance	White to pale cream crystals or powder	[3]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail standardized methodologies for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range. A common and effective method for determining the melting point is the capillary tube method using a melting point apparatus.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)

- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the dry, finely powdered **4-Bromophenylacetic acid** is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[1]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to accurately measure the temperature of the block.
- Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.[1]
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For carboxylic acids like **4-Bromophenylacetic acid**, which are solid at room temperature, this determination requires melting the compound first. The Thiele tube method is a classical and reliable technique.

Apparatus:

- Thiele tube
- High-boiling point liquid (e.g., mineral oil)
- Small test tube

- Capillary tube (sealed at one end)
- Thermometer
- Bunsen burner or other heat source

Procedure:

- Sample Preparation: A small amount of **4-Bromophenylacetic acid** is placed in the small test tube and gently heated until it melts.
- Apparatus Assembly: The test tube is attached to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. A capillary tube, with its sealed end uppermost, is placed inside the test tube, submerged in the molten sample.
- Heating: The thermometer and test tube assembly are immersed in the Thiele tube containing mineral oil. The side arm of the Thiele tube is heated gently.[4]
- Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

Synthesis of 4-Bromophenylacetic Acid

4-Bromophenylacetic acid can be synthesized through various routes. One common laboratory preparation involves the bromination of phenylacetic acid. An alternative method is the hydrolysis of 4-bromophenylacetonitrile.[5] The latter is a two-step process starting from 4-bromotoluene.

The following diagram illustrates a typical workflow for the synthesis of **4-Bromophenylacetic acid** starting from 4-bromotoluene.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **4-Bromophenylacetic acid**.

This synthetic pathway highlights the conversion of a readily available starting material, 4-bromotoluene, through key intermediates to the final product. Each step involves specific reagents and conditions to achieve the desired chemical transformation. This compound serves as a valuable building block in the synthesis of various pharmaceuticals and other bioactive molecules.^{[6][7]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Bromophenylacetic Acid: Physicochemical Properties and Synthetic Pathways]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019724#4-bromophenylacetic-acid-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com